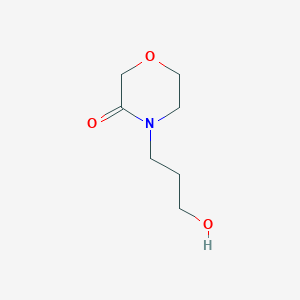
4-(3-Hydroxypropyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypropyl)morpholin-3-one is an organic compound with the molecular formula C7H13NO3. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is characterized by the presence of a hydroxypropyl group attached to the morpholine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)morpholin-3-one typically involves the reaction of morpholine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in 3-chloropropanol, resulting in the formation of the desired product .
Reaction Conditions:
Reagents: Morpholine, 3-chloropropanol
Solvent: Toluene or other suitable organic solvents
Catalyst: Base (e.g., sodium hydroxide)
Temperature: Reflux conditions (approximately 100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxypropyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of 4-(3-oxopropyl)morpholin-3-one.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted morpholin-3-one derivatives.
Applications De Recherche Scientifique
4-(3-Hydroxypropyl)morpholin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of macrocyclic urea compounds, which are potent inhibitors of checkpoint kinase 1 (Chk1).
Industry: Used as a corrosion inhibitor and catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxypropyl)morpholin-3-one primarily involves its interaction with molecular targets such as Chk1. By inhibiting Chk1, the compound interferes with the DNA damage repair pathway, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Hydroxyethyl)morpholine
- 1-(2-Hydroxyethyl)piperazine
- 4-(3-Chloropropyl)morpholine hydrochloride
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Bis(3-aminopropyl)piperazine
Uniqueness
4-(3-Hydroxypropyl)morpholin-3-one is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits potent Chk1 inhibitory activity, making it valuable in cancer research and therapy.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
4-(3-hydroxypropyl)morpholin-3-one |
InChI |
InChI=1S/C7H13NO3/c9-4-1-2-8-3-5-11-6-7(8)10/h9H,1-6H2 |
Clé InChI |
YMPYYPGMWPBCNT-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(=O)N1CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


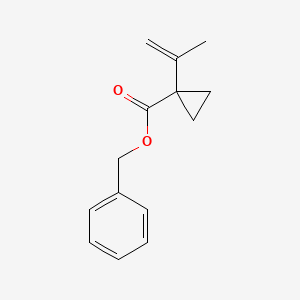
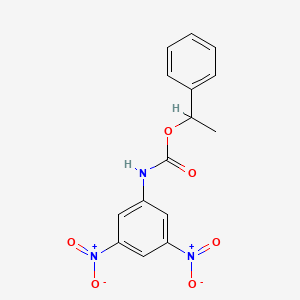
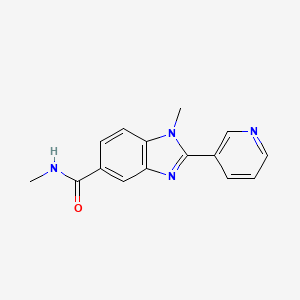

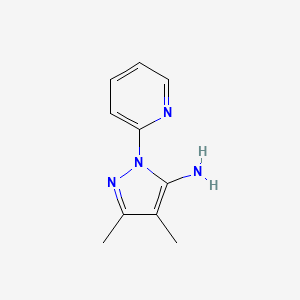
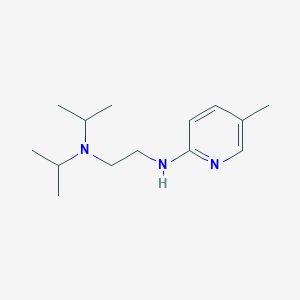
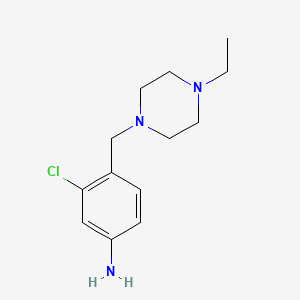
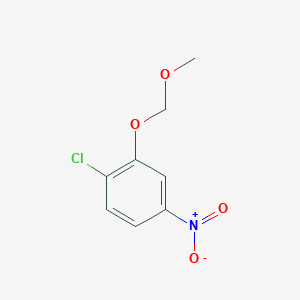
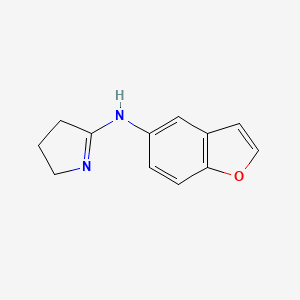
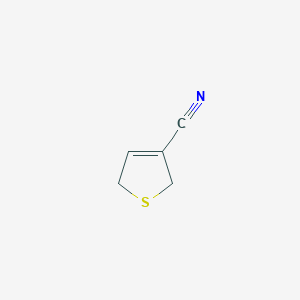


![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)

